An In-Depth Technical Guide to 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride (CAS 2225145-99-1): A Novel Spirocyclic Diazirine for Advanced Chemical Biology and Drug Discovery
An In-Depth Technical Guide to 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride (CAS 2225145-99-1): A Novel Spirocyclic Diazirine for Advanced Chemical Biology and Drug Discovery
This technical guide provides a comprehensive overview of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride, a spirocyclic diazirine with significant potential in modern chemical biology and drug development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, handling, and application of this promising research molecule.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds have garnered considerable attention in medicinal chemistry due to their rigid, three-dimensional structures that can enhance specific interactions with protein binding sites.[1][2] This structural rigidity often leads to improved potency and selectivity of drug candidates.[1] The incorporation of a diazirine moiety into a spirocyclic framework, as seen in 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride, introduces a powerful tool for photoaffinity labeling, enabling researchers to elucidate drug-target interactions and map binding sites.[3][4]
1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is a novel compound belonging to this class of functionalized spirocyclic diazirines. Its structure, featuring a primary amine, offers a versatile handle for further chemical modification, making it an attractive building block for the synthesis of more complex molecular probes and potential therapeutic agents.
Physicochemical Properties
While extensive experimental data for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is not yet widely available in the public domain, its fundamental properties can be predicted based on its chemical structure.[5] The hydrochloride salt form is expected to enhance its aqueous solubility, a crucial factor for its utility in biological assays and for bioavailability in potential drug development.[6]
| Property | Value | Source |
| CAS Number | 2225145-99-1 | N/A |
| Molecular Formula | C₆H₁₂ClN₃ | PubChem[5] |
| Molecular Weight | 161.63 g/mol | PubChem[5] |
| IUPAC Name | 1,2-diazaspiro[2.5]oct-1-en-5-amine;hydrochloride | PubChem[5] |
| Predicted XlogP | 0.5 | PubChem[5] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Predicted Rotatable Bond Count | 0 | PubChem[5] |
Synthesis and Manufacturing: A Proposed Pathway
The synthesis of functionalized spirocyclic diazirines typically commences from a corresponding cyclic ketone.[3][7][8] A plausible and efficient synthetic route for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is proposed below, based on established methodologies.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Aminocyclohexanone
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To a solution of cyclohexane-1,4-dione in methanol, add a solution of ammonia in methanol.
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Pressurize the reaction vessel with hydrogen gas in the presence of a Raney Nickel catalyst.
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Maintain the reaction at a slightly elevated temperature and pressure until the uptake of hydrogen ceases.
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Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield 4-aminocyclohexanone.
Causality: Reductive amination is a standard and efficient method for converting ketones to amines. The use of a catalyst like Raney Nickel is crucial for the hydrogenation step.
Step 2: Formation of the Diaziridine Intermediate
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Dissolve 4-aminocyclohexanone in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and bubble with ammonia gas.
-
Add a solution of hydroxylamine-O-sulfonic acid (HOSA) portion-wise while maintaining the temperature below 10 °C.[8]
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude diaziridine intermediate.
Causality: The reaction of the ketone with ammonia and HOSA leads to the formation of the three-membered diaziridine ring through intramolecular cyclization.[8] This is a common and effective method for synthesizing aliphatic diaziridines.[8]
Step 3: Oxidation to the Spirocyclic Diazirine
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Dissolve the crude diaziridine from the previous step in a solvent like dichloromethane.
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Add triethylamine to the solution.
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Slowly add a solution of iodine in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base of the target compound.
Causality: The oxidation of the diaziridine to the corresponding diazirine is a critical step. The iodine/triethylamine system is a commonly used and effective oxidizing agent for this transformation.[8]
Step 4: Hydrochloride Salt Formation
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Dissolve the purified 1,2-Diazaspiro[2.5]oct-1-en-5-amine in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Causality: The formation of the hydrochloride salt is essential for improving the handling and solubility of the amine-containing compound, which is often crucial for its application in biological systems.[6]
Applications in Research and Drug Development
The primary application of diazirine-containing compounds lies in their ability to serve as photoaffinity labeling (PAL) probes.[3][4] Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate.[4] This carbene can then form a covalent bond with nearby molecules, including the binding pocket of a target protein.
Workflow for Photoaffinity Labeling
Caption: General workflow for using a diazirine-based photoaffinity probe.
The amine group in 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride serves as a key functional handle. It can be readily acylated or alkylated to attach a variety of moieties, such as:
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Targeting Ligands: To direct the probe to a specific protein of interest.
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Reporter Tags: Such as biotin or a fluorescent dye, to facilitate the detection and isolation of the labeled protein.
-
Click Chemistry Handles: Like an alkyne or azide, for subsequent bioorthogonal conjugation.
Handling and Storage
As with all diazirine-containing compounds, 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride should be handled with care.
-
Light Sensitivity: Diazirines are photosensitive and should be protected from light, especially UV sources, to prevent premature decomposition.
-
Thermal Stability: While generally more stable than their linear diazo counterparts, diazirines can decompose upon heating. It is recommended to store the compound at low temperatures (e.g., -20°C) for long-term stability.[9]
-
General Safety: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.
Conclusion
1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is a valuable addition to the chemical biology toolbox. Its spirocyclic core provides structural rigidity, while the diazirine moiety offers a photoactivatable cross-linking functionality. The presence of a primary amine allows for straightforward chemical modification, making it a versatile building block for the creation of sophisticated molecular probes. For researchers in drug discovery and chemical biology, this compound represents a significant opportunity to investigate protein-ligand interactions, identify novel drug targets, and develop new therapeutic strategies.
References
-
Multigram Synthesis of Functionalized Spirocyclic Diazirines | Request PDF - ResearchGate. Available at: [Link]
-
Preparation of diazirines 6j–l | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
New Trends in Diaziridine Formation and Transformation (a Review) - PMC. Available at: [Link]
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. Available at: [Link]
-
Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride - PubChem. Available at: [Link]
-
1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride (1 x 5 g) | Reagentia. Available at: [Link]
-
2-methylpyridine - mVOC 4.0. Available at: [Link]
-
1,2,6-Triazaspiro(2.5)oct-1-ene hydrochloride - PubChem. Available at: [Link]
-
Pyridine | C5H5N | CID 1049 - PubChem. Available at: [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available at: [Link]
-
6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride - MySkinRecipes. Available at: [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC. Available at: [Link]
-
Showing Compound Pyridine (FDB014733) - FooDB. Available at: [Link]
-
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS No. 2241130-20-9) Suppliers. Available at: [Link]
-
Synthesis of 5′-Chlorospiro(benzo[d][3][8]dioxole-2,4′-[3][5][7]thiadiazin) - MDPI. Available at: [Link]
-
2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed. Available at: [Link]
-
Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025) - MDPI. Available at: [Link]
-
-
Autocoids Pharmacology Rapid Revision 2.0 for NEET-PG & FMGE - YouTube. Available at: [Link]
-
-
Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - MDPI. Available at: [Link]
Sources
- 1. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 5. PubChemLite - 1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 6. 5-Azaspiro[2.5]octane hydrochloride | 1797157-33-5; 25337-01-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
